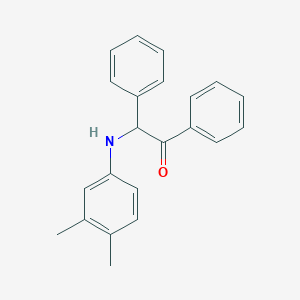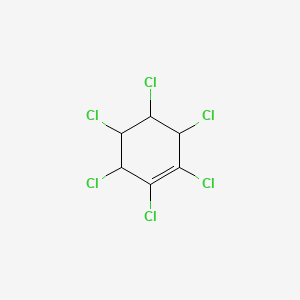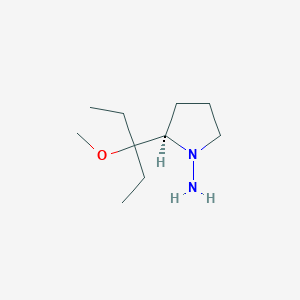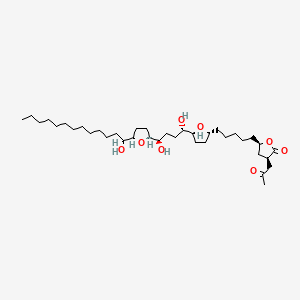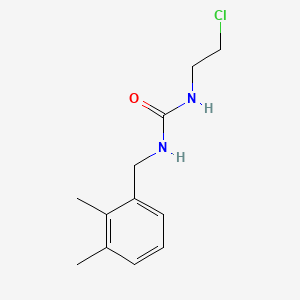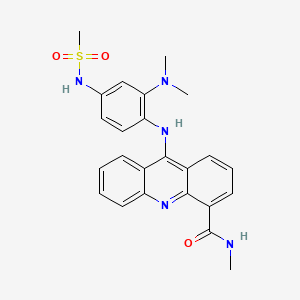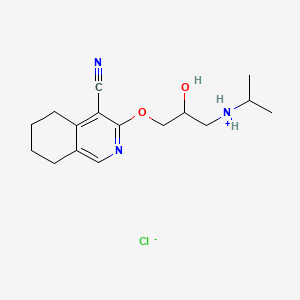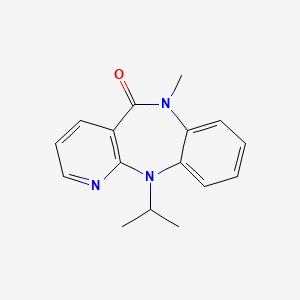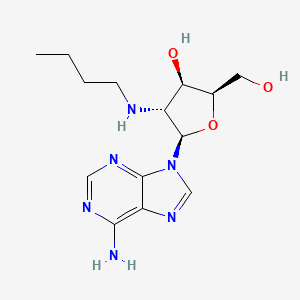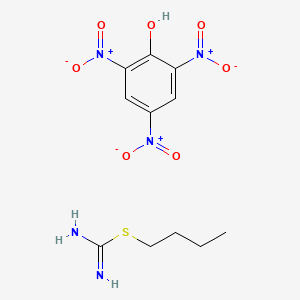
Butyl carbamimidothioate;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl carbamimidothioate;2,4,6-trinitrophenol typically involves the reaction of butyl carbamimidothioate with 2,4,6-trinitrophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl carbamimidothioate;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of butyl carbamimidothioate and 2,4,6-trinitrophenol, such as amino derivatives, substituted phenols, and other functionalized compounds.
Applications De Recherche Scientifique
Butyl carbamimidothioate;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, sensors, and explosives detection.
Mécanisme D'action
The mechanism of action of butyl carbamimidothioate;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The nitro groups in 2,4,6-trinitrophenol play a crucial role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with an ethyl group instead of a butyl group.
Methyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a methyl group instead of a butyl group.
Propyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl carbamimidothioate;2,4,6-trinitrophenol is unique due to the presence of the butyl group, which can influence its chemical properties and reactivity
Propriétés
Numéro CAS |
2788-59-2 |
|---|---|
Formule moléculaire |
C11H15N5O7S |
Poids moléculaire |
361.33 g/mol |
Nom IUPAC |
butyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H12N2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-8-5(6)7/h1-2,10H;2-4H2,1H3,(H3,6,7) |
Clé InChI |
HABFOEAHLWIATF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


